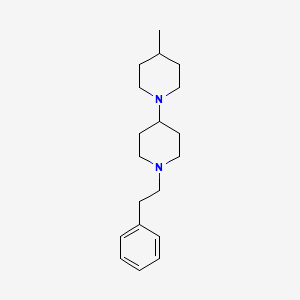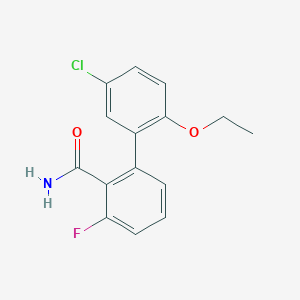![molecular formula C20H29N3O2S B5672412 9-[3-(ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672412.png)
9-[3-(ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves strategies such as intramolecular spirocyclization of pyridine substrates. For instance, one method entails the in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of a titanium compound (Parameswarappa & Pigge, 2011). This exemplifies a general approach to constructing the complex spirocyclic framework characteristic of this compound class.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spiro-annulated framework, often resulting in compounds with symmetrical or asymmetrical configurations. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating these structures, revealing details such as the conformation of the spirocyclic ring and the spatial arrangement of substituents (Zhou et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various organic reactions, such as Michael additions, which are pivotal for further functionalization of the core structure (Islam et al., 2017). These reactions expand the utility of diazaspiro[5.5]undecane derivatives in synthetic organic chemistry by enabling the introduction of diverse functional groups.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular architecture. The spirocyclic nature of these molecules often leads to unique physical characteristics that can influence their behavior in solution and solid-state applications. Understanding these properties is essential for their practical application in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence and position of nitrogen atoms within the spirocyclic framework. These properties are critical for their function as intermediates in organic synthesis and their potential biological activities. Studies have explored their reactivity patterns, providing insights into their stability and reactivity under different chemical conditions (Yang et al., 2008).
Propiedades
IUPAC Name |
9-(3-ethylsulfanylpropanoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-2-26-14-7-19(25)22-12-9-20(10-13-22)8-6-18(24)23(16-20)15-17-5-3-4-11-21-17/h3-5,11H,2,6-10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZYMOZZYTWZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=N3)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(Ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5672332.png)
![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5672335.png)
![3-{[(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5672352.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanamide hydrochloride](/img/structure/B5672367.png)
![N~1~-[rel-(3R,4S)-1-(3-fluoro-2-pyridinyl)-4-propyl-3-pyrrolidinyl]-N~2~-(methylsulfonyl)glycinamide hydrochloride](/img/structure/B5672373.png)

![N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B5672376.png)
![3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5672381.png)
![N-(4-methoxyphenyl)-5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5672399.png)

![1-[2-(1-piperazinyl)ethyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B5672419.png)

![4-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B5672424.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5672432.png)